molecular formula C23H25NO4S2 B5102709 (5E)-5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5102709
M. Wt: 443.6 g/mol
InChI Key: IIITXRLLMZBVSY-RCCKNPSSSA-N
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Description

(5E)-5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene group that enhances its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thiourea derivative with a halogenated ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone derivative and a benzaldehyde derivative in the presence of a base.

    Attachment of the Ether Chains: The ether chains are introduced through nucleophilic substitution reactions, where the phenoxy and ethoxy groups are attached to the benzylidene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated benzylidene derivatives.

Scientific Research Applications

(5E)-5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Unique due to its specific substitution pattern and thiazolidinone core.

    Other Thiazolidinones: Compounds with similar cores but different substituents, such as (5E)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazolidinone core with a benzylidene group and multiple ether linkages, which confer specific chemical and biological properties.

Properties

IUPAC Name

(5E)-5-[[4-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4S2/c1-16-4-7-20(14-17(16)2)28-13-11-26-10-12-27-19-8-5-18(6-9-19)15-21-22(25)24(3)23(29)30-21/h4-9,14-15H,10-13H2,1-3H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIITXRLLMZBVSY-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOCCOC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOCCOC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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